N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a cyclopentyl group at the 1-position and a methyl-linked ethane-sulfonamide moiety bearing a 4-methoxyphenyl aromatic ring. Its synthesis likely involves sulfonylation of a piperidinylmethyl intermediate and subsequent functionalization of the piperidine nitrogen with cyclopentyl groups .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-25-20-8-6-17(7-9-20)12-15-26(23,24)21-16-18-10-13-22(14-11-18)19-4-2-3-5-19/h6-9,18-19,21H,2-5,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYKDBDKHQJYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
4-Methoxyphenyl vs. 4-chlorophenyl (W-18): Methoxy’s electron-donating nature may increase metabolic stability but reduce electrophilic interactions with receptors compared to chloro or nitro groups .
Sulfonamide vs. Amine Linkages: The sulfonamide group in the target compound provides strong hydrogen-bonding capacity, which is absent in astemizole’s benzimidazole core or formoterol’s ethanolamine structure. This could enhance target binding or resistance to enzymatic degradation .
Synthetic and Analytical Considerations :
- X-ray crystallography (using SHELX programs) is critical for resolving the stereochemistry of the cyclopentyl-piperidine moiety, as seen in analogous piperidine derivatives .
- HPLC and mass spectrometry (referenced in formoterol-related compound analyses) are applicable for purity assessment .
Research Findings and Hypotheses
- Receptor Selectivity : The cyclopentyl group may confer selectivity toward sigma or opioid receptors, as seen in W-18/W-15 analogs, but with reduced cytotoxicity due to the absence of nitro groups .
- Metabolic Stability : The 4-methoxyphenyl group could slow oxidative metabolism compared to W-18’s nitro group, which is prone to reduction .
- Solubility : The sulfonamide moiety may improve aqueous solubility relative to astemizole’s benzimidazole, though cyclopentyl’s hydrophobicity could offset this .
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